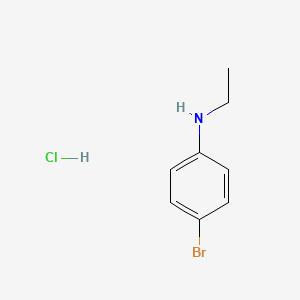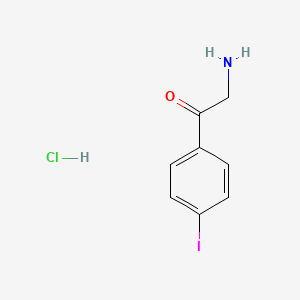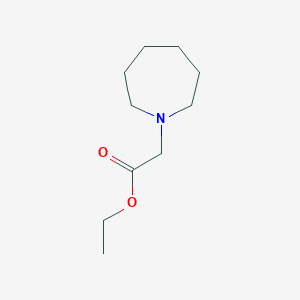
2-Amino-4-hydroxypyrimidine-5-carboxylic acid
概要
説明
The compound "2-Amino-4-hydroxypyrimidine-5-carboxylic acid" is a derivative of pyrimidine, a heterocyclic aromatic organic compound. It is characterized by the presence of both amino and hydroxyl groups attached to the pyrimidine ring, which may contribute to its ability to form hydrogen bonds and participate in various chemical reactions. Although the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related pyrimidine derivatives, which can be used to infer some properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, as seen in the synthesis of 2-(4-aminophenyl)-5-aminopyrimidine through the condensation of vinamidium salts and amidine chloride salts . Similarly, the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles involves a three-component condensation reaction . These methods suggest that the synthesis of this compound could also be achieved through multi-component condensation reactions, possibly involving amines, aldehydes, and active methylene compounds under catalytic or thermal conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by the presence of hydrogen bonds. For instance, 2-aminopyrimidine forms hydrogen-bonded rings with carboxylic acid groups in a co-crystal structure . This indicates that this compound could also engage in hydrogen bonding due to its amino and hydroxyl functional groups, potentially leading to the formation of supramolecular structures.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions. For example, the reaction of 5-benzoyloaminoorotic acid with POCl3 leads to the formation of 2,4-dichloro-5-benzylo-aminopyrimidine-6-carboxylic acid lactam, which can further react with amines to give amides . This suggests that this compound could also undergo nucleophilic substitution reactions and potentially form amide derivatives when reacted with amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be diverse. For instance, polyimides derived from pyrimidine units exhibit excellent thermal stability and mechanical properties . The presence of amino and hydroxyl groups in this compound suggests that it may have good solubility in polar solvents and could form stable crystalline structures due to its ability to form hydrogen bonds. Additionally, the presence of these functional groups could confer the compound with the ability to act as a ligand in coordination chemistry or as a building block in the synthesis of more complex molecules.
科学的研究の応用
Amidoalkylation Reactions
2- and 4-hydroxypyrimidines, including 2-Amino-4-hydroxypyrimidine-5-carboxylic acid, can undergo amidoalkylation reactions. These reactions involve the introduction of an amide group, a process that can be useful in synthesizing various organic compounds, potentially with applications in drug development and materials science. Amidoalkylation of 2- and 4-hydroxypyrimidines can lead to products with distinct structural features due to kinetic and thermodynamic control (Prikazchikova et al., 1994).
Antiviral Research
Compounds derived from this compound have shown potential as active site inhibitors of hepatitis C virus (HCV) NS5B polymerase. These inhibitors are critical in the development of treatments for HCV. The specific structural analogs of this compound have demonstrated improved antiviral activity compared to earlier versions, highlighting their significance in antiviral research (Stansfield et al., 2004).
Synthesis of Multifunctional Compounds
The synthesis of multifunctional compounds using this compound has been explored. These compounds have been created using green chemistry techniques, which are environmentally friendly and efficient. These multifunctional compounds have been evaluated for their antimicrobial activities, showing potential in the development of new antimicrobial agents (Gupta et al., 2014).
Co-crystal Formation
The formation of co-crystals involving this compound has been studied, which is significant in the field of crystallography and materials science. These co-crystals exhibit unique hydrogen-bonded structures and can be used to explore molecular interactions and design new materials (Chinnakali et al., 1999).
Safety and Hazards
将来の方向性
Research suggests that “2-Amino-4-hydroxypyrimidine-5-carboxylic acid” may have potential therapeutic applications. For instance, L. patulum extracts, which contain unique metabolites including “this compound”, have shown promising antiviral activity against SARS-CoV-2 and HPV pseudovirus infection . This warrants further investigation .
作用機序
Target of Action
The primary target of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid is Dihydroneopterin aldolase , an enzyme found in Staphylococcus aureus . This enzyme plays a crucial role in the biochemical pathway of folate biosynthesis.
Mode of Action
This compound interacts with its target, Dihydroneopterin aldolase, and catalyzes the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin . It can also catalyze the epimerization of carbon 2’ of dihydroneopterin to dihydromonapterin .
Biochemical Pathways
The compound affects the folate biosynthesis pathway by interacting with Dihydroneopterin aldolase. The conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin and the epimerization of carbon 2’ of dihydroneopterin to dihydromonapterin are key steps in this pathway .
Pharmacokinetics
特性
IUPAC Name |
2-amino-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-5-7-1-2(4(10)11)3(9)8-5/h1H,(H,10,11)(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADBFAXAWZGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40769-70-8 | |
| Record name | 2-amino-4-hydroxypyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)

